5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95%
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Overview
Description
5-(2-Carboxythiophene-4-yl)-2-fluorophenol (CFP-2T) is a compound with a variety of applications in scientific research. It is a member of the thiophene family, and its chemical structure is composed of a five-membered ring with a sulfur atom in the center and two carboxyl groups on the side chains. CFP-2T is a versatile compound, with a wide range of uses in the fields of biology, chemistry, and medicine.
Scientific Research Applications
5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% has a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions and organic molecules in aqueous solutions. Additionally, 5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% has been used as a photo-crosslinking agent for the study of protein-protein interactions. It has also been used as a reagent for the synthesis of polymers and for the detection of volatile organic compounds.
Mechanism of Action
5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% is a photosensitive compound, meaning that it is activated by light and can then react with other molecules. When exposed to light, the carboxyl groups on the side chains of 5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% become protonated, allowing the compound to interact and react with other molecules. This process is known as photo-crosslinking, and it is used to study protein-protein interactions.
Biochemical and Physiological Effects
5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% is non-toxic and does not have any significant effect on cell growth or viability. Additionally, 5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. It has a high degree of photostability, making it ideal for use in photo-crosslinking experiments. Additionally, it is non-toxic and has a low cost, making it a cost-effective reagent for laboratory experiments. The main limitation of 5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% has a wide range of potential applications in scientific research. In the future, it could be used as a fluorescent probe for the detection of metal ions and organic molecules. Additionally, it could be used as a reagent for the synthesis of polymers and for the detection of volatile organic compounds. 5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% could also be used in the study of protein-protein interactions, as it has been shown to have photo-crosslinking properties. Finally, 5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% could be studied for its potential biochemical and physiological effects, as it has been shown to have antioxidant and anti-inflammatory properties.
Synthesis Methods
5-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% is synthesized through a two-step process involving the reaction of 2-fluorophenol with a thiophene-2-carboxylic acid. In the first step, 2-fluorophenol is reacted with thiophene-2-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the thiophene-2-carboxylic acid ester. In the second step, the ester is reacted with a base, such as potassium hydroxide, to form the final product, 5-(2-carboxythiophene-4-yl)-2-fluorophenol.
Properties
IUPAC Name |
4-(4-fluoro-3-hydroxyphenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3S/c12-8-2-1-6(3-9(8)13)7-4-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWYVBJWZIJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684330 |
Source
|
Record name | 4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-65-7 |
Source
|
Record name | 4-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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